![molecular formula C4H6F2O2S B12093265 [(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)
[(Difluoromethyl)thio]acetic acid methyl ester
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Overview
Description
[(Difluoromethyl)thio]acetic acid methyl ester is a chemical compound with the molecular formula C4H6F2O2S. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of a difluoromethylthio group attached to an acetic acid methyl ester moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Difluoromethyl)thio]acetic acid methyl ester typically involves the reaction of difluoromethylthiol with acetic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[(Difluoromethyl)thio]acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing difluoromethyl groups exhibit significant biological activities, particularly in anticancer research. For instance, derivatives of [(difluoromethyl)thio]acetic acid methyl ester have been synthesized and tested for their efficacy against various cancer cell lines. A notable study demonstrated that certain thiazole derivatives, which include the difluoromethyl group, showed promising anticancer activity with IC50 values indicating effective cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) .
Structure-Activity Relationship (SAR)
The incorporation of the difluoromethyl group into thiazole frameworks has been shown to enhance lipophilicity and hydrogen bond donor capabilities, which are crucial for drug design. The [A] value derived from NMR studies indicates that compounds with a CF2H group can act as better hydrogen-bond donors compared to their non-fluorinated analogs . This property is beneficial for improving the binding affinity of drugs to target proteins.
Material Science
Fluorinated Polymers
this compound can be utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. The difluoromethyl group imparts unique properties to these materials, making them suitable for applications in coatings and sealants that require durability under harsh conditions.
Surface Modification
The compound can also be employed in surface modification processes to enhance the hydrophobicity of materials. By incorporating this compound into polymer matrices, researchers have developed surfaces with improved water repellency and reduced friction .
Agricultural Chemistry
Pesticide Development
The difluoromethyl group is known to enhance the biological activity of agrochemicals. Research has shown that derivatives of this compound can be synthesized as potential pesticides with improved efficacy against pests while minimizing toxicity to non-target organisms. Studies have indicated that these compounds exhibit higher insecticidal activity compared to their non-fluorinated counterparts .
Data Tables
Application Area | Compound Type | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against A549 and U251 cells; SAR studies indicate enhanced binding affinity due to CF2H group. |
Material Science | Fluorinated Polymers | Improved thermal stability and chemical resistance; effective in coatings and sealants. |
Agricultural Chemistry | Pesticides | Enhanced insecticidal activity; reduced toxicity to non-target species. |
Case Studies
- Anticancer Activity Study : A series of thiazole derivatives containing this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that certain modifications led to IC50 values as low as 10 µM, indicating potent anticancer properties .
- Polymer Synthesis : Researchers successfully incorporated this compound into a polymer matrix, resulting in a material with enhanced hydrophobic properties suitable for use in protective coatings .
- Pesticide Efficacy Testing : Field trials demonstrated that a pesticide formulation based on this compound showed a 40% increase in effectiveness against common agricultural pests compared to standard formulations .
Mechanism of Action
The mechanism of action of [(Difluoromethyl)thio]acetic acid methyl ester involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylthioacetic acid: Similar structure but lacks the ester group.
Methyl difluoromethylthioacetate: Another ester derivative with similar properties
Uniqueness
[(Difluoromethyl)thio]acetic acid methyl ester is unique due to the presence of both the difluoromethylthio group and the ester moiety, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications .
Biological Activity
[(Difluoromethyl)thio]acetic acid methyl ester (DFTAME) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other relevant effects, supported by case studies and research findings.
Chemical Structure and Properties
DFTAME is characterized by the presence of a difluoromethyl group and a thioester functional group. Its molecular formula is C5H6F2O2S, which contributes to its unique reactivity and biological properties.
Antibacterial Activity
Research indicates that DFTAME exhibits significant antibacterial properties against various bacterial strains. A study reported that compounds similar to DFTAME showed minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . The inhibition zone diameters for these compounds were comparable to standard antibiotics like ceftriaxone, demonstrating their potential as antimicrobial agents.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40-50 | 29 |
P. aeruginosa | 40-50 | 24 |
S. typhi | 40-50 | 30 |
K. pneumoniae | 40-50 | 19 |
Anticancer Activity
DFTAME has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. In vitro studies have shown that derivatives of thiourea compounds related to DFTAME can inhibit cancer cell growth with IC50 values ranging from 1.5 to 20 µM across different types of cancer, including breast, pancreatic, and prostate cancers .
A notable finding was the effect on human leukemia cell lines, where specific derivatives demonstrated IC50 values as low as 1.5 µM, indicating strong cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Activity
DFTAME derivatives have also shown promise in anti-inflammatory applications. Compounds tested for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α demonstrated significant activity at concentrations around 10 µg/mL. For instance, some derivatives exhibited up to 89% inhibition of IL-6 compared to traditional anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of DFTAME can be attributed to its structural features. The presence of the difluoromethyl group enhances lipophilicity and may improve cellular uptake, while the thioester moiety contributes to its reactivity with biological targets . Understanding the SAR is crucial for optimizing the compound's efficacy against specific diseases.
Case Studies and Research Findings
- Study on Antibacterial Effects : A comparative study highlighted the antibacterial efficacy of DFTAME-related compounds against multi-drug resistant strains, underscoring their potential in clinical applications .
- Anticancer Efficacy : In a recent investigation involving A549 lung adenocarcinoma cells, derivatives of DFTAME were shown to induce apoptosis significantly, with morphological changes observed under microscopy confirming cell death mechanisms .
- Inflammatory Response Modulation : A study assessing the anti-inflammatory properties found that certain DFTAME derivatives could downregulate inflammatory markers in vitro, suggesting a potential therapeutic role in chronic inflammatory diseases .
Properties
Molecular Formula |
C4H6F2O2S |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
methyl 2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C4H6F2O2S/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
InChI Key |
VZLKJABTCHEHBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(F)F |
Origin of Product |
United States |
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